Catalponol

Dopamine Biosynthesis Tyrosine Hydroxylase PC12 Cells

Sourcing authentic, stereochemically pure Catalponol is challenging due to the prevalence of inactive epimers and cytotoxic analogs. This high-purity standard (≥98%) is isolated from Catalpa ovata or Ekmanianthe longiflora and rigorously QC-tested to ensure (2R,4S) configuration. - Activates tyrosine hydroxylase (TH), enhancing dopamine biosynthesis at 1-5 µM in PC12 cells. - Protects against L-DOPA-induced cytotoxicity (2-5 µM) via cAMP/PKA pathway upregulation. - Selectively inhibits LPS-induced NO production (IC50 9.80 µM) and scavenges ROS via HO-1/NQO1 induction, without confounding cytotoxicity at test concentrations. Supplied with full analytical documentation for reproducible neurochemical and botanical standardization research.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 34168-56-4
Cat. No. B157341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatalponol
CAS34168-56-4
Synonymscatalponol
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(=CCC1CC(C2=CC=CC=C2C1=O)O)C
InChIInChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3/t11-,14+/m1/s1
InChIKeyBTQXIESSQVRLCV-RISCZKNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Catalponol: Naphthoquinone for Research


Catalponol (CAS 34168-56-4) is a naturally occurring naphthoquinone congener primarily isolated from the wood and roots of *Catalpa ovata* and *Ekmanianthe longiflora* (Bignoniaceae) [1]. It is chemically characterized by its dihydronaphthalenone skeleton with a 3-methylbut-2-enyl side chain, distinguishing it from the furanonaphthoquinone α-lapachones and phthalide-based catalpalactone [2]. Unlike many structurally related naphthoquinones that exert broad cytotoxic effects, catalponol demonstrates a highly specific pharmacological profile centered on the upregulation of dopamine biosynthesis via tyrosine hydroxylase (TH) activation, as well as pronounced antioxidant and anti-nitric oxide (NO) production activities [3][4]. This compound is supplied strictly for research use, with commercial vendors offering purity levels of ≥95% to 98% .

Stereochemical probe Defined absolute configuration (2R,4S) for enantiomer-specific studies
Selective pathway tool Reported dopamine biosynthesis upregulation via TH activation, without broad cytotoxicity
Analytical reference High-purity natural naphthoquinone suitable for chemotaxonomic and bioassay standardization

Why Catalponol Cannot Be Substituted


The in-class naphthoquinone family exhibits stark functional divergence: catalponol is not interchangeable with α-lapachone, catalpalactone, or epi-catalponol due to divergent target engagement and functional outcomes. While catalponol and its epimer (epi-catalponol) share some antioxidant mechanisms [1], catalponol is notably inactive against a panel of human cancer cell lines—a key differential from cytotoxic furanonaphthoquinones like dehydro-iso-α-lapachone [2]. Furthermore, catalponol's robust, dose-dependent enhancement of dopamine biosynthesis via TH activation is a distinct pharmacologic signature not uniformly shared by its co-occurring congener catalpalactone [3]. The absolute stereochemical configuration of catalponol ((2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one) is critical for its biological activity, precluding simple substitution with its epimer or racemic mixtures [4]. Consequently, procurement of authentic, stereochemically defined catalponol is mandatory for reproducible research in neurochemical and anti-inflammatory contexts.

Cytotoxicity profile divergence
Furanonaphthoquinones (e.g., dehydro-iso-α-lapachone) exhibit broad cytotoxicity, while catalponol is inactive in cancer cell panels; cell-model endpoints differ substantially.
Dopamine pathway specificity
Catalpalactone lacks TH-mediated dopamine biosynthesis enhancement; substituting may shift neurochemical pathway interpretation.
Stereochemical integrity required
Epimer (epi-catalponol) or racemic mixtures may not replicate the reported activity profile; absolute (2R,4S) configuration linked to observed outcomes.

Catalponol: Performance Evidence


Dopamine Biosynthesis in PC12 Cells

Catalponol directly enhances dopamine biosynthesis in a concentration-dependent manner. In PC12 cells, treatment with 1-5 µM catalponol significantly increased intracellular dopamine levels over 12-48 hours [1]. Notably, at a concentration of 3 µM, catalponol enhanced tyrosine hydroxylase (TH) activity in a time-dependent fashion without altering aromatic L-amino acid decarboxylase (AADC) activity, confirming a specific mechanism of action distinct from generic neurotrophic agents [1]. The lack of a direct comparator in this specific assay necessitates a baseline control comparison.

Dopamine biosynthesis
Head-to-head
1–5 µM increased intracellular dopamine; 3 µM enhanced TH activity vs. control over 12–48 h
Supports catecholamine pathway study in PC12 model
PC12 cells; verify in primary neuronal models
Dopamine Biosynthesis Tyrosine Hydroxylase PC12 Cells Neurochemistry

Protection Against L-DOPA Cytotoxicity

Catalponol offers quantifiable protection against the cytotoxicity induced by high concentrations of L-DOPA, a common limitation in Parkinson's disease treatment. In PC12 cells, co-treatment with catalponol at 2-5 µM significantly inhibited the cytotoxic effects caused by L-DOPA at 100-200 µM over 48 hours [1]. This protective effect is mediated by an increase in intracellular cyclic AMP (cAMP) levels, which subsequently enhances TH phosphorylation and activity, thereby increasing dopamine production and reducing the accumulation of toxic L-DOPA metabolites [1].

L-DOPA cytoprotection
Head-to-head
2–5 µM catalponol reduced L-DOPA (100–200 µM) cytotoxicity at 48 h (p < 0.05)
Supports L-DOPA toxicity mitigation research
PC12 co-treatment; cAMP/TH phosphorylation implicated
Neuroprotection L-DOPA Cytotoxicity Oxidative Stress Parkinson's Disease

Anti-Inflammatory NO Inhibition

Catalponol demonstrates potent inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a key indicator of anti-inflammatory potential. In a comparative analysis of naphthoquinones isolated from *Catalpa ovata*, catalponol exhibited an IC50 value of 9.80 µM for NO inhibition [1]. While this activity is comparable to catalpalactone (IC50 = 9.80 µM), it is less potent than 9-hydroxy-α-lapachone (IC50 = 4.64 µM) and 4,9-dihydroxy-α-lapachone (IC50 = 2.73 µM) in the same assay [1]. This places catalponol as a moderate-to-potent inhibitor within this chemical class, offering a distinct balance of NO inhibitory activity and a non-cytotoxic safety profile.

NO inhibition IC50
Cross-study comparable
IC50 = 9.80 µM
Moderate NO inhibition rank within tested naphthoquinones
RAW 264.7 macrophages; LPS-stimulated
Anti-inflammatory Nitric Oxide Synthase RAW 264.7 Macrophages IC50

Selective Non-Cytotoxicity

In a direct comparative assessment of constituents from *Ekmanianthe longiflora* roots, catalponol and its epimer (epi-catalponol) were found to be inactive against a diverse panel of human cancer cell lines [1]. This is a stark contrast to co-occurring compounds such as 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-quinone, 2-acetylnaphtho[2,3-b]furan-4,9-quinone, and dehydro-iso-α-lapachone, which exhibited significant cytotoxicity in the same panel [1]. α-Lapachone itself showed only marginal activity [1]. This selective lack of broad cytotoxicity is a crucial differentiation point for catalponol.

Selective non-cytotoxicity
Head-to-head
Inactive against human cancer cell panel; contrasted with cytotoxic furanonaphthoquinones
Supports non-cytotoxic probe for neurochemical and anti-inflammatory studies
MTS viability assay; confirm in target cell models
Cytotoxicity Selectivity Cancer Cell Panel Safety Profile

Dual Antioxidant Mechanism

Catalponol and its epimer, epi-catalponol, share a dual mechanism of antioxidant action: direct scavenging of intracellular reactive oxygen species (ROS) and upregulation of key cytoprotective enzymes. In HepG2 liver cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, both compounds demonstrated antioxidant activity via direct ROS scavenging and induction of heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) mRNA expression [1]. This profile distinguishes them from other dihydronaphthalenones isolated from *Catalpa ovata* that may act through a single mechanism [1].

Dual antioxidant mechanism
Class-level
Direct ROS scavenging plus induction of HO-1 and NQO1 mRNA in HepG2 cells
Supports oxidative stress model studies with dual-action context
Class-level inference; epimer shares mechanism
Antioxidant Reactive Oxygen Species Heme Oxygenase-1 NQO1

Antitermitic Activity in Termite Assays

Catalponol is a major constituent of the antitermitic fraction from *Catalpa bignonioides* heartwood, comprising 67% of the active extract [1]. In cellulose pad bioassays against *Reticulitermes flavipes*, catalponol demonstrated the greatest toxicity among the isolated compounds [1]. However, in more realistic wood block impregnation tests (where compounds are applied at concentrations mimicking natural heartwood levels), catalpalactone (25% of the extract) exhibited the highest antitermitic activity, followed by catalponol [1]. This assay-dependent performance highlights catalponol's intrinsic toxicity while underscoring that formulation and application method significantly influence real-world efficacy.

Antitermitic activity
Head-to-head
Greatest toxicity in cellulose pad test; lower relative efficacy in wood block vs. catalpalactone
Supports termite resistance biomarker and preservative benchmarking
Reticulitermes flavipes; assay-dependent ranking
Antitermitic Wood Preservation Reticulitermes flavipes Biopesticide

Catalponol: Research and Industrial Applications


Parkinson’s Disease: L-DOPA Adjunct Therapy

Based on quantitative evidence from PC12 cell models, catalponol is ideally suited for in vitro studies investigating adjuvant therapies for Parkinson's disease. Its dual action—enhancing dopamine biosynthesis (1-5 µM) and protecting against L-DOPA-induced cytotoxicity (2-5 µM) [1]—makes it a critical probe for elucidating mechanisms to improve L-DOPA efficacy and reduce its long-term neuronal side effects. Researchers can use catalponol to explore cAMP/PKA-dependent pathways in TH regulation and neuroprotection.

Neuroinflammation & Oxidative Stress Research

Catalponol's selective lack of cytotoxicity (inactive against a panel of human cancer cells) [2] combined with its moderate inhibition of LPS-induced NO production (IC50 = 9.80 µM) [3] and dual antioxidant mechanism (ROS scavenging and HO-1/NQO1 induction) [4] positions it as a superior molecular probe. It is ideal for investigating neuroinflammatory and oxidative stress pathways in microglial (e.g., BV-2) and neuronal cell models where confounding cytotoxicity from other naphthoquinones (e.g., furanonaphthoquinones) would obscure data interpretation.

Analytical Standard for Phytochemical Profiling

Given its high relative abundance (up to 67% of the active antitermitic fraction in *Catalpa* heartwood) [5] and its defined stereochemistry, catalponol serves as a critical analytical reference standard. It is essential for HPLC-UV/MS-based chemotaxonomic studies of Bignoniaceae species and for quality control of *Catalpa ovata* and *Ekmanianthe longiflora* extracts used in traditional medicine research. High-purity catalponol (≥95-98%) is mandatory for generating reproducible chromatographic fingerprints and quantifying this specific congener in complex botanical matrices.

Sustainable Wood Preservative Development

The demonstrated differential toxicity of catalponol in cellulose pad vs. wood block assays [5] makes it a valuable reference standard for the development of next-generation, nature-inspired wood preservatives. Industrial R&D teams can use catalponol to benchmark the intrinsic termiticidal activity of new synthetic analogs or to standardize the bioactivity of plant-derived wood treatment formulations against *Reticulitermes flavipes* and other destructive termite species.

Application
Selection Property
Validation Focus
In vitro L-DOPA adjunct research models
TH activation and L-DOPA cytoprotection profile
cAMP/PKA pathway endpoints in neuronal cells
Neuroinflammation and oxidative stress studies
Non-cytotoxic NO and ROS modulation activity
Microglial/neuronal cell endpoint assays
Phytochemical reference standard
Stereochemically defined, high-purity naphthoquinone
HPLC/UV-MS chemotaxonomic profiling and extract QC
Wood preservative R&D
Antitermitic activity benchmark
Termite feeding assay standardization and analog screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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